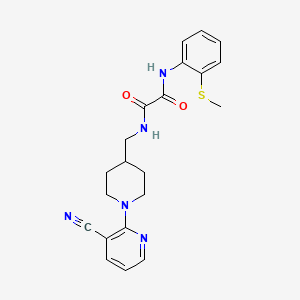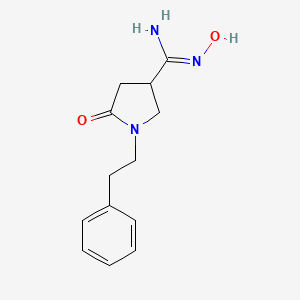![molecular formula C18H13Cl2N3O3 B2949406 3-[5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-oxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile CAS No. 866152-91-2](/img/structure/B2949406.png)
3-[5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-oxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-oxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile is a synthetic compound characterized by its unique structural features. This compound is part of the oxadiazole family, known for their varied applications in medicinal chemistry due to their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-oxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile typically involves several steps. The initial step often includes the formation of the oxadiazole core through cyclization reactions. Key reagents may include hydrazides and acyl chlorides under specific conditions such as refluxing in an appropriate solvent.
Industrial Production Methods
On an industrial scale, production methods need to ensure high yield and purity. This often involves optimization of reaction conditions, such as temperature, solvent choice, and use of catalysts to increase efficiency.
化学反应分析
Types of Reactions
This compound can undergo several types of chemical reactions:
Oxidation: Oxidative conditions can modify the phenyl or benzyl groups, leading to different derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the nitrile group, producing various reduced compounds.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often employed.
Substitution: Halogenation, nitration, and sulfonation reagents can be used under controlled conditions to achieve desired substitutions.
Major Products
Products from these reactions depend on the specific reagents and conditions used, often resulting in a variety of functionalized derivatives.
科学研究应用
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. It is also used in studying reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine
In biology and medicine, 3-[5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-oxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile has shown potential due to its biological activities. It has been explored for its antimicrobial, anti-inflammatory, and anticancer properties. Researchers are particularly interested in its ability to inhibit specific enzymes or pathways critical in disease progression.
Industry
Industrially, this compound is used in the development of pharmaceuticals and agrochemicals. Its derivatives are utilized in creating new materials with desirable properties, such as improved thermal stability or enhanced electronic characteristics.
作用机制
Molecular Targets
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzymes critical for bacterial cell wall synthesis, leading to its antimicrobial properties.
Pathways Involved
Pathways involved often include inhibition of signal transduction pathways or disruption of metabolic processes. These pathways are crucial in understanding the compound's effects on cells and tissues.
相似化合物的比较
Similar Compounds
Compounds similar to 3-[5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-oxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile include other oxadiazole derivatives such as:
2,5-Diphenyl-1,3,4-oxadiazole
5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione
4-(2-Chlorophenyl)-5-phenyl-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which confers distinct biological activities and chemical reactivity compared to its analogs.
Hope this deep dive into the compound satisfies your curiosity!
属性
IUPAC Name |
3-[5-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-2-oxo-1,3,4-oxadiazol-3-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O3/c19-14-5-2-13(16(20)10-14)11-25-15-6-3-12(4-7-15)17-22-23(9-1-8-21)18(24)26-17/h2-7,10H,1,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEIOXCOFXMKBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)O2)CCC#N)OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
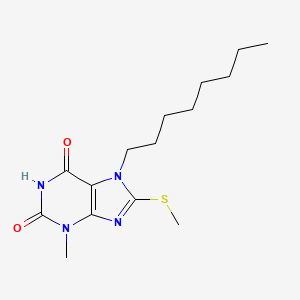
![(2E)-3-(thiophen-2-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}prop-2-enamide](/img/structure/B2949327.png)
![N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE](/img/structure/B2949329.png)
![4-(2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamido)benzamide](/img/structure/B2949330.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2949331.png)
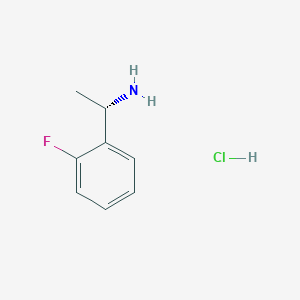
![N-(2,3-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2949333.png)
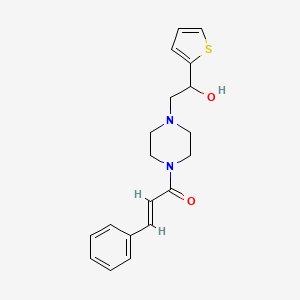
![ethyl 4,5-dimethyl-2-[2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamido]thiophene-3-carboxylate](/img/structure/B2949337.png)
![(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2949341.png)
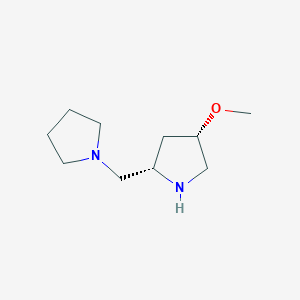
![N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2949344.png)
